molecular formula C24H29N7O2 B11086391 1-{[(5-amino-1H-tetrazol-1-yl)acetyl](benzyl)amino}-N-(2-methylphenyl)cyclohexanecarboxamide

1-{[(5-amino-1H-tetrazol-1-yl)acetyl](benzyl)amino}-N-(2-methylphenyl)cyclohexanecarboxamide

Cat. No.: B11086391
M. Wt: 447.5 g/mol
InChI Key: RORSYMCHOIINOJ-UHFFFAOYSA-N
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Description

1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-(2-methylphenyl)cyclohexanecarboxamide is a complex organic compound that features a tetrazole ring, a benzyl group, and a cyclohexane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-(2-methylphenyl)cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Acetylation: The tetrazole derivative is then acetylated using acetic anhydride.

    Amidation: The acetylated tetrazole is reacted with benzylamine to form the benzylamino derivative.

    Coupling with Cyclohexanecarboxylic Acid: Finally, the benzylamino derivative is coupled with 2-methylphenylcyclohexanecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-(2-methylphenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and tetrazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

    Materials Science: Its unique structure could make it useful in the design of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

    Industrial Applications: It may find use in the development of new catalysts or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-(2-methylphenyl)cyclohexanecarboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The tetrazole ring and benzyl group may play key roles in binding to these targets, while the cyclohexanecarboxamide moiety could influence the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-(2-methylphenyl)cyclohexanecarboxamide is unique due to its combination of a tetrazole ring, benzyl group, and cyclohexanecarboxamide moiety. This unique structure may confer specific properties such as enhanced stability, reactivity, or binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H29N7O2

Molecular Weight

447.5 g/mol

IUPAC Name

1-[[2-(5-aminotetrazol-1-yl)acetyl]-benzylamino]-N-(2-methylphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C24H29N7O2/c1-18-10-6-7-13-20(18)26-22(33)24(14-8-3-9-15-24)30(16-19-11-4-2-5-12-19)21(32)17-31-23(25)27-28-29-31/h2,4-7,10-13H,3,8-9,14-17H2,1H3,(H,26,33)(H2,25,27,29)

InChI Key

RORSYMCHOIINOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2(CCCCC2)N(CC3=CC=CC=C3)C(=O)CN4C(=NN=N4)N

Origin of Product

United States

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